Cas no 2138378-98-8 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C12H14N4O2/c1-12(2,3)18-11(17)10-9(14-16-15-10)8-5-4-6-13-7-8/h4-7H,1-3H3,(H,14,15,16)
- InChIKey: LSGVFAPTFXVZET-UHFFFAOYSA-N
- ほほえんだ: N1C(C(OC(C)(C)C)=O)=C(C2=CC=CN=C2)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786541-0.05g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 0.05g |
$1104.0 | 2025-02-22 | |
Enamine | EN300-786541-0.1g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 0.1g |
$1157.0 | 2025-02-22 | |
Enamine | EN300-786541-0.5g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 0.5g |
$1262.0 | 2025-02-22 | |
Enamine | EN300-786541-2.5g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 2.5g |
$2576.0 | 2025-02-22 | |
Enamine | EN300-786541-10.0g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 10.0g |
$5652.0 | 2025-02-22 | |
Enamine | EN300-786541-0.25g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 0.25g |
$1209.0 | 2025-02-22 | |
Enamine | EN300-786541-5.0g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 5.0g |
$3812.0 | 2025-02-22 | |
Enamine | EN300-786541-1.0g |
tert-butyl 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |
2138378-98-8 | 95.0% | 1.0g |
$1315.0 | 2025-02-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl esterに関する追加情報
Recent Advances in the Study of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester (CAS: 2138378-98-8)
The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-pyridinyl)-, 1,1-dimethylethyl ester (CAS: 2138378-98-8) has recently gained significant attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmacological applications. This heterocyclic compound, featuring both triazole and pyridine moieties, serves as a versatile building block in drug discovery and as a potential bioactive molecule itself.
Recent studies have focused on the synthetic optimization of this compound, with particular emphasis on improving yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry reported a novel microwave-assisted synthesis method that reduced reaction time from 12 hours to 30 minutes while maintaining a yield of 85%. This advancement significantly enhances the compound's accessibility for further biological evaluation.
In terms of biological activity, preliminary screening has revealed promising kinase inhibition properties. Molecular docking studies suggest that the compound shows high affinity for several tyrosine kinases, particularly those involved in oncogenic pathways. Researchers at the University of Cambridge have identified potential interactions with EGFR and VEGFR-2, with IC50 values in the low micromolar range, making it a candidate for further development as an anticancer agent.
The tert-butyl ester group in this compound has been shown to play a crucial role in its pharmacokinetic properties. Recent pharmacokinetic studies in rodent models demonstrated improved oral bioavailability compared to the free acid form, with a plasma half-life of approximately 4.5 hours. This characteristic makes the ester form particularly valuable for in vivo studies and potential therapeutic applications.
Current research directions include exploring the compound's potential in combination therapies and its use as a molecular scaffold for developing more potent derivatives. Several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential as a privileged structure in drug discovery. The growing body of research on this molecule suggests it may soon transition from a research chemical to a clinical development candidate.
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